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Compound of Interest

Compound Name: Celgosivir

Cat. No.: B1668368 Get Quote

This technical support guide provides researchers, scientists, and drug development

professionals with detailed information regarding the clinical trial outcomes of Celgosivir for

the treatment of dengue fever.

Frequently Asked Questions (FAQs)
Q1: What is Celgosivir and its proposed antiviral
mechanism of action against Dengue Virus (DENV)?
A1: Celgosivir (6-O-butanoyl castanospermine) is a prodrug of castanospermine, an

iminosugar that acts as an inhibitor of the host enzyme α-glucosidase I, located in the

endoplasmic reticulum (ER).[1][2][3] The proposed mechanism for its antiviral activity against

dengue virus (DENV) and other enveloped viruses is the disruption of the proper folding of viral

glycoproteins.[1][4][5]

For DENV, the envelope (E) and pre-membrane (prM) proteins are crucial for forming infectious

viral particles. These proteins require N-linked glycosylation and subsequent processing by

host enzymes, including α-glucosidase, in the ER for correct folding.[5] By inhibiting α-

glucosidase, Celgosivir leads to the misfolding of these viral proteins.[5][6] This can result in

the retention of viral proteins in the ER, reduced secretion of viral particles, and the production

of non-infectious virions, thereby inhibiting the spread of the infection.[5] Pre-clinical studies

showed that Celgosivir could inhibit all four DENV serotypes and was effective in mouse

models of lethal DENV infection.[1][6]
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Caption: Proposed mechanism of Celgosivir in inhibiting Dengue virus replication.

Q2: What was the pivotal clinical trial for Celgosivir in
dengue, and what were its primary objectives?
A2: The key clinical trial was the CELADEN trial (ClinicalTrials.gov identifier: NCT01619969), a

Phase 1b, randomized, double-blind, placebo-controlled, proof-of-concept study conducted in

Singapore.[4][7] The trial aimed to evaluate the efficacy and safety of Celgosivir in adult

patients with acute dengue fever.[7]

The primary objectives were to determine if Celgosivir treatment could:

Reduce Viral Load: Measured as the mean virological log reduction (VLR) from baseline for

days 2, 3, and 4 of treatment.[7]

Reduce Fever Burden: Measured by the area under the fever curve (AUC) for temperatures

above 37°C from 0 to 96 hours after starting treatment.[7]
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Caption: Simplified workflow of the CELADEN clinical trial.

Q3: Why did Celgosivir fail to meet its primary endpoints
in the clinical trial?
A3: Celgosivir failed because it did not demonstrate a statistically significant improvement over

placebo for either of its primary endpoints.[4][7] Although the group receiving Celgosivir
showed a slightly greater mean reduction in viral load, the difference was not significant.[7]

Furthermore, the fever burden was unexpectedly higher in the Celgosivir group, though this
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difference was also not statistically significant.[7] The drug was, however, found to be generally

safe and well-tolerated.[4][7]

Table 1: Primary Endpoint Results from the CELADEN Trial

Primary
Endpoint

Celgosivir
Group
(N=24)

Placebo
Group
(N=26)

Difference 90% CI
One-Sided
P-Value

Mean

Virological

Log

Reduction

(VLR)

-1.86 (SD
1.07)

-1.64 (SD
0.75)

-0.22 -0.65 to 0.22 0.203

Mean Area

Under Fever

Curve (AUC)

54.92 (SD

31.04)

40.72 (SD

18.69)
14.20 2.16 to 26.25 0.973

Data sourced from Low JG, et al. The Lancet Infectious Diseases, 2014.[7]

Q4: What are the leading hypotheses for the
discrepancy between promising preclinical data and
clinical failure?
A4: Several factors are believed to have contributed to the failure of Celgosivir in human trials

despite its success in mouse models.

Suboptimal Dosing and Pharmacokinetics (PK): Celgosivir is a prodrug that rapidly converts

to its active form, castanospermine.[2][8] The dosing regimen used in the CELADEN trial

(400 mg loading dose, then 200 mg twice daily) resulted in a mean trough concentration

(Cmin) of 2.3 μM.[8][9] While this level was comparable to effective concentrations in mouse

models, it may have been insufficient in humans.[8] PK modeling suggested that the viral

load reduction showed a trend of greater response with a higher Cmin.[8][9] Later analysis

proposed that a modest increase in the total dose could achieve significantly higher trough

concentrations, which might be more effective.[9][10]
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Timing of Treatment Initiation: Patients were treated within 48 hours of fever onset.[7]

However, fever in dengue typically appears several days after the initial infection, by which

time viremia is already at or near its peak. In contrast, preclinical studies often initiated

treatment immediately after or within 24-48 hours of viral challenge, when the viral burden

was much lower.[6][8] Initiating antiviral therapy at peak viremia may be too late to

significantly alter the course of the illness.

Limitations of the Animal Model: The most common model used, the AG129 mouse, lacks

receptors for type I and II interferons, making it highly susceptible to DENV.[1] This model

does not fully replicate the complex human immune response to dengue infection.[1] The

success of Celgosivir in this model may not be directly translatable to human patients where

the host immune response plays a significant role in both controlling the virus and disease

pathogenesis.[1]

Dosing Schedule: Preclinical studies indicated that the efficacy of Celgosivir was dependent

on the dosing schedule. A twice-daily regimen was found to be more protective in mice than

a single daily dose, suggesting that maintaining a consistent drug concentration is critical.[2]

Later studies in mice demonstrated that four daily doses were even more effective than two,

especially when treatment was delayed.[1] The twice-daily schedule in the human trial might

not have been frequent enough to maintain the necessary therapeutic threshold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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